molecular formula C21H21ClN4O3 B6083929 1-(3-Chlorophenyl)-4-{[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-(3-Chlorophenyl)-4-{[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B6083929
M. Wt: 412.9 g/mol
InChI Key: RLBBFDNCJLEULJ-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with a piperazine-carbonyl moiety. The piperazine ring is further modified by a pyridin-4-ylcarbonyl group, introducing aromatic and hydrogen-bonding capabilities. This structure is designed for interactions with targets such as neurotransmitter receptors or enzymes, inferred from analogues in the evidence .

Properties

IUPAC Name

1-(3-chlorophenyl)-4-[4-(pyridine-4-carbonyl)piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c22-17-2-1-3-18(13-17)26-14-16(12-19(26)27)21(29)25-10-8-24(9-11-25)20(28)15-4-6-23-7-5-15/h1-7,13,16H,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBBFDNCJLEULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chlorophenyl)-4-{[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrrolidine core, a piperazine moiety, and chlorophenyl and pyridinyl substituents. The synthesis typically involves multi-step organic reactions, including acylation and cyclization processes. Notably, the presence of the chlorophenyl group is significant for its biological activity.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, in vitro assays showed significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB 231) with IC50 values indicating potent activity. Molecular docking studies suggest that the compound interacts effectively with specific targets involved in cancer cell signaling pathways, enhancing its potential as an anticancer agent .

Anti-inflammatory Effects

Research indicates that the compound also possesses anti-inflammatory activity. In vivo studies have shown that it can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in animal models. The mechanism involves modulation of the COX-2 pathway, where it demonstrated a competitive inhibition profile similar to established anti-inflammatory drugs .

Neuroprotective Potential

Emerging data suggest neuroprotective properties attributed to its ability to cross the blood-brain barrier. This characteristic is particularly relevant for conditions like Alzheimer’s disease, where modulation of endocannabinoid signaling via monoacylglycerol lipase (MAGL) inhibition has been observed. PET imaging studies have validated target engagement in brain tissues, indicating promising therapeutic avenues for neurodegenerative diseases .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary results indicate effectiveness against both gram-positive and gram-negative bacteria, suggesting a broad spectrum of antimicrobial action that warrants further investigation .

Table 1: Biological Activity Summary

Biological ActivityCell Line/ModelIC50 (µM)Mechanism
AnticancerMCF-715Cell proliferation inhibition
MDA-MB 23120Apoptosis induction
Anti-inflammatoryRat model30COX-2 inhibition
NeuroprotectiveMouse model25MAGL inhibition
AntimicrobialE. coli10Cell wall synthesis disruption

Table 2: Case Studies on Biological Activity

Study ReferenceFocus AreaFindings
AnticancerSignificant reduction in tumor growth in vivo models
Anti-inflammatoryDecreased levels of TNF-alpha and IL-6 in treated rats
NeuroprotectionEnhanced cognitive function in Alzheimer’s mouse models

Scientific Research Applications

Dopamine Receptor Modulation

Research indicates that compounds similar to 1-(3-Chlorophenyl)-4-{[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can act as antagonists at dopamine receptors. These interactions are critical for developing treatments for conditions such as schizophrenia and Parkinson's disease, where dopamine dysregulation is a key factor. The ability to bind without activating these receptors allows for the modulation of dopaminergic signaling pathways, potentially leading to therapeutic benefits in managing symptoms associated with these disorders .

Pain Management

The compound has been investigated for its effects on P2X3 receptors, which are implicated in pain signaling pathways. Modulators of these receptors can provide new avenues for analgesic drug development, particularly for neuropathic pain conditions. Studies have shown that certain piperazine derivatives exhibit significant antinociceptive properties, making them candidates for further exploration in pain relief therapies .

Cannabinoid Receptor Interaction

Research has also highlighted the potential of this compound as a cannabinoid receptor antagonist. Antagonists at the cannabinoid receptor 1 (CB1) have been explored for their roles in treating obesity and metabolic disorders. The structural modifications present in this compound may enhance selectivity and potency against CB1 over CB2 receptors, which is crucial for minimizing side effects .

Case Study 1: Neuropharmacological Effects

A study published in Neuropharmacology evaluated the effects of various piperazine derivatives on dopamine receptor binding affinities and functional activities. The results indicated that specific substitutions on the piperazine ring significantly influenced the binding affinity to D2-like receptors. This suggests that structural modifications similar to those found in this compound could enhance therapeutic efficacy in treating dopaminergic disorders .

Case Study 2: Pain Relief Mechanisms

In an investigation into P2X3 receptor antagonists, derivatives of this compound were tested for their analgesic properties using animal models of neuropathic pain. The findings revealed a dose-dependent reduction in pain responses, supporting the hypothesis that targeting P2X3 can yield effective pain management strategies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea-Linked Piperazine-Thiazol Derivatives ()

Compounds 11a–11o in share a piperazine-thiazol-urea scaffold. Key differences include:

  • Substituent diversity : The phenyl rings in these derivatives are modified with halogens (Cl, F), trifluoromethyl (CF₃), methoxy (OCH₃), and methyl groups.
  • Functional groups: Unlike the target compound’s pyrrolidinone and pyridin-4-ylcarbonyl groups, these analogues use urea and thiazol moieties.
Compound () Substituent(s) Yield (%) Molecular Weight (g/mol) Key Features
11f 3-Cl 85.1 500.2 Cl-substituted phenyl; urea linker
11k 4-Cl, 3-CF₃ 88.0 568.2 Dual electron-withdrawing groups
11m 3,5-diCF₃ 84.7 602.2 High lipophilicity

Key Observations :

  • Urea-linked compounds (e.g., 11f) exhibit yields (~85–88%) comparable to the target compound’s hypothetical synthesis .
  • The 3-chlorophenyl group in 11f mirrors the target’s substitution but lacks the pyrrolidinone core, suggesting divergent pharmacological profiles.

Piperazine-Pyridin-2-yl Acetamide Derivatives ()

Compounds 8b–8e in feature piperazine-carbonyl-phenyl-pyridin-2-yl acetamide structures. Notable distinctions:

  • Substituents : Chloro, CF₃, and methoxy groups on benzoyl rings.
  • Backbone: Acetamide and pyridin-2-yl groups instead of pyrrolidinone and pyridin-4-ylcarbonyl.
Compound () Substituent(s) Melting Point (°C) Molecular Weight (g/mol)
8b 4-Cl, 3-CF₃ 241–242 530
8c 3,4-diF 263–266 464
8d 3-OCH₃ 207–209 458

Key Observations :

  • Higher melting points (~260°C for 8c) suggest stronger intermolecular forces compared to pyrrolidinone derivatives.
  • The pyridin-4-ylcarbonyl group in the target compound may offer distinct electronic interactions versus the pyridin-2-yl orientation in 8b–8e .

Pyrrolidin-2-one Derivatives with Piperazine Moieties ()

Cardiovascular Agents S-61 and S-73 ()

These compounds (e.g., S-73 ) include a pyrrolidin-2-one core linked to arylpiperazines but lack the pyridin-4-ylcarbonyl group:

  • S-73 : 4-[4-(2,4-difluorophenyl)piperazin-1-yl]butyl chain.
  • Biological activity: Demonstrated α1-adrenolytic and antiarrhythmic effects .
1-(4-Methoxyphenyl) Analogue ()
  • Structure : Pyrrolidin-2-one with 4-methoxyphenyl and 3-CF₃-phenyl-piperazine.
  • Key difference : Methoxy group enhances electron density vs. the target’s 3-chlorophenyl.
Nitrophenyl Derivative ()
  • Structure : 1-(2-methylphenyl)-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one.
  • Feature : The 4-nitrophenyl group introduces strong electron-withdrawing effects, contrasting with the target’s pyridin-4-ylcarbonyl.

Biphenyl-Piperazine Analogues ()

  • Compound: 4-Biphenylyl[4-(3-chlorophenyl)-1-piperazinyl]methanone (CAS 329939-13-1).
  • Structure: Biphenyl-carbonyl replaces pyrrolidinone, retaining the 3-chlorophenyl group.
  • Implication : Increased aromaticity may enhance π-π stacking but reduce solubility .

Molecular Weight and Solubility

  • The target compound’s molecular weight (~450–500 g/mol) aligns with analogues in and .
  • Pyridin-4-ylcarbonyl may improve aqueous solubility versus purely aromatic substituents (e.g., biphenyl in ) .

Pharmacological Implications

  • Serotonin receptor binding : Piperazine derivatives (e.g., ) show affinity for 5-HT receptors, suggesting the target compound may interact with similar targets .
  • Electron-withdrawing effects : The 3-chlorophenyl and pyridin-4-ylcarbonyl groups may enhance binding to hydrophobic pockets in enzymes or receptors compared to electron-donating substituents (e.g., methoxy in ) .

Q & A

Q. What are effective synthetic routes for 1-(3-Chlorophenyl)-4-{[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyrrolidin-2-one core via cyclization of substituted amines or ketones under acidic conditions .
  • Step 2 : Introduction of the 3-chlorophenyl group via nucleophilic aromatic substitution or Suzuki coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., DMF/toluene) .
  • Step 3 : Coupling of the piperazine-carbonyl fragment using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in dichloromethane .
    Key Considerations : Reaction yields (~70–85%) depend on strict anhydrous conditions and temperature control (0–25°C) .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a combination of analytical techniques:

  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (e.g., monoclinic P21/n space group, β = 91.088°) .
  • NMR Spectroscopy : Analyze ¹H/¹³C NMR for pyrrolidin-2-one (δ ~2.5–3.5 ppm) and pyridinylcarbonyl (δ ~8.0–8.5 ppm) signals .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~480–500 Da) .
    Validation : Compare data with structurally analogous compounds (e.g., 6-(4-chlorophenyl)oxazolo-pyridine derivatives) .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • Hazard Codes : Follow H318 (eye damage) and H302 (harmful if swallowed) precautions .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis .
  • Storage : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological activity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate interactions with α1-adrenergic receptors (target for pyrrolidin-2-one derivatives) .
  • MD Simulations : Analyze stability of the piperazine-carbonyl moiety in aqueous environments (e.g., GROMACS with CHARMM36 force field) .
    Validation : Cross-reference with crystallographic data (e.g., bond lengths: C=O ~1.22 Å) .

Q. How to resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (e.g., rat CYP450 isoforms) and plasma protein binding assays .
  • Metabolite Identification : Use LC-HRMS to detect oxidative metabolites (e.g., hydroxylation at the chlorophenyl ring) .
    Case Study : S-73 (a pyrrolidin-2-one derivative) showed reduced hypotensive effects in vivo due to rapid clearance, despite strong in vitro α1-adrenolytic activity .

Q. What strategies optimize selectivity for target receptors?

Methodological Answer:

  • SAR Studies : Modify substituents on the pyrrolidin-2-one ring (e.g., fluorophenyl vs. chlorophenyl) to alter steric/electronic profiles .
  • Functional Assays : Compare IC₅₀ values across receptor subtypes (e.g., α1A vs. α1B adrenoceptors) using radioligand binding assays .
    Example : Replacing 3-chlorophenyl with 4-fluorophenyl improved selectivity by 15-fold in analogous compounds .

Q. How to design experiments for studying metabolic pathways?

Methodological Answer:

  • Isotopic Labeling : Synthesize a ¹⁴C-labeled analog to trace metabolites in urine/plasma .
  • Enzyme Inhibition Assays : Test inhibition of CYP3A4/2D6 using fluorogenic substrates .
    Data Interpretation : Correlate metabolite abundance with toxicity thresholds (e.g., LD₅₀ > 500 mg/kg in rodents) .

Q. What advanced techniques validate crystallographic data?

Methodological Answer:

  • SC-XRD vs. PXRD : Compare single-crystal (resolution ~0.84 Å) and powder diffraction patterns to detect polymorphism .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level and calculate theoretical XRD patterns .
    Example : Discrepancies in β-angle measurements (~2° variation) were resolved using Hirshfeld surface analysis .

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